N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Description
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide: is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a phenylacetamide moiety
Properties
IUPAC Name |
N-cyclohexyl-2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-21-16(18-19-20-21)23-14(12-8-4-2-5-9-12)15(22)17-13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPJCLLFSSUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Tetrazole Formation: The tetrazole ring can be synthesized through the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can be optimized using microwave irradiation for higher yields.
Thioether Formation: The sulfanyl group can be introduced by reacting the tetrazole derivative with thiols under basic conditions, such as using potassium carbonate in acetone.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts would be prioritized to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated tetrazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfur-containing substrates.
Medicine:
Drug Development: Due to its structural similarity to biologically active molecules, this compound can be a lead compound in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . The sulfanyl group can form covalent bonds with cysteine residues in proteins, further modulating their function .
Comparison with Similar Compounds
- N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide
- 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
Uniqueness:
- Structural Features: The presence of both a cyclohexyl group and a phenylacetamide moiety makes this compound unique compared to other tetrazole derivatives.
- Reactivity: The combination of the tetrazole ring and the sulfanyl group provides unique reactivity patterns, allowing for diverse chemical transformations .
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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